Therapeutic applications of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide in medicinal chemistry
Therapeutic applications of 1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide in medicinal chemistry
A Technical Guide to SSRI Synthesis and Pharmacophore Design
Executive Summary
1,3-Dihydro-1-oxoisobenzofuran-5-carboxamide (commonly referred to as 5-carbamoylphthalide ) represents a critical junction in modern medicinal chemistry. While rarely administered as a standalone active pharmaceutical ingredient (API), it serves two pivotal roles in the therapeutic landscape:
-
Industrial Precursor: It is the definitive synthetic gateway to Citalopram and Escitalopram , two of the world's most prescribed Selective Serotonin Reuptake Inhibitors (SSRIs).
-
Pharmacophoric Anchor: Its structural homology to nicotinamide establishes it as a privileged scaffold for Fragment-Based Drug Design (FBDD), particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology.
This guide analyzes the molecule’s physicochemical properties, its role in high-purity API manufacturing, and its utility in designing benzamide-mimetic inhibitors.
Part 1: Structural Biology & Pharmacophore Analysis
To understand the utility of 5-carbamoylphthalide, one must analyze its electronic and steric profile. The molecule consists of a phthalide (isobenzofuranone) core substituted at the 5-position with a primary carboxamide.
The Benzamide Mimic
The 5-carboxamide moiety is a bioisostere of the benzamide group found in the cofactor NAD+. In the context of enzyme inhibition, particularly PARP-1, this group is essential for anchoring the molecule into the active site via hydrogen bonding with Gly863 and Ser904 .[1]
-
Donor/Acceptor Profile: The amide nitrogen acts as a hydrogen bond donor, while the carbonyl oxygen acts as an acceptor.
-
Rigidity: Unlike a free benzamide, the fused lactone ring (phthalide) restricts conformational freedom, reducing the entropic penalty upon binding to target proteins.
Physicochemical Profile
| Property | Value | Significance |
| Molecular Weight | 177.16 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |
| CAS Number | 85118-25-8 | Key identifier for regulatory filing.[2] |
| LogP | ~ -0.49 | High water solubility; favorable for oral bioavailability precursors. |
| H-Bond Donors | 1 | Critical for active site engagement. |
| H-Bond Acceptors | 3 | Facilitates interaction with solvent and residues. |
Part 2: The SSRI Connection (Citalopram & Escitalopram)
The primary therapeutic application of 5-carbamoylphthalide is its function as the penultimate intermediate in the synthesis of Citalopram (Celexa) and its S-enantiomer, Escitalopram (Lexapro).
The Synthetic Pathway
The industrial synthesis typically proceeds from 5-carboxyphthalide. The transformation of the carboxylic acid to the nitrile (the pharmacophore of Citalopram) passes through the amide intermediate.
Mechanism:
-
Activation: 5-carboxyphthalide is activated (e.g., via thionyl chloride) to the acid chloride.
-
Amidation: Reaction with ammonia yields 5-carbamoylphthalide .
-
Dehydration: The amide is dehydrated using reagents like thionyl chloride or phosphorus oxychloride to form 5-cyanophthalide .
-
Grignard Addition: Two sequential Grignard reactions build the dimethylaminopropyl and fluorophenyl wings of the final drug.
Impurity Profiling (Critical Quality Attribute)
In regulatory submissions (ANDA/NDA), 5-carbamoylphthalide is monitored as a specific process impurity. If the dehydration step (Amide
-
Pharmacopeial Status: It is often designated as Impurity C (BP/EP standards).
-
Toxicity: While low, its presence indicates process inefficiency. Limits are typically set at <0.15% in the final API.
Visualization: The Citalopram Synthesis Workflow
The following diagram illustrates the critical position of the carboxamide intermediate in the manufacturing logic.
Figure 1: The synthetic lineage of Citalopram, highlighting 5-carbamoylphthalide as the critical "Quality Control" intermediate prior to Grignard functionalization.[3]
Part 3: Emerging Applications (PARP Inhibition)
Beyond SSRIs, the 5-carbamoylphthalide scaffold is utilized in oncology research. Poly(ADP-ribose) polymerase (PARP) inhibitors are vital for treating BRCA-mutated cancers (synthetic lethality).[4]
Mechanistic Rationale
PARP-1 recognizes DNA damage and uses NAD+ to repair it.[4] Inhibitors must compete with NAD+.
-
The Anchor: The nicotinamide pocket of PARP-1 binds the amide group of NAD+.
-
The Mimic: 5-carbamoylphthalide mimics nicotinamide. The phthalide ring provides a scaffold that stacks against Tyr907 (pi-stacking), while the amide hydrogen bonds with the catalytic core.
Fragment-Based Drug Design (FBDD)
Researchers use 5-carbamoylphthalide as a "starting fragment." By elaborating on the phthalide core (e.g., adding bulky groups at the 3-position), scientists can extend the molecule into the "adenine binding pocket" of PARP, increasing potency from micromolar to nanomolar levels.
Figure 2: Pharmacophore mapping of 5-carbamoylphthalide within the PARP-1 active site, demonstrating the "Nicotinamide Mimicry" mechanism.
Part 4: Experimental Protocols
Synthesis of 5-Carbamoylphthalide
This protocol describes the conversion of 5-carboxyphthalide to the amide, a standard procedure in medicinal chemistry labs.
Reagents:
-
5-Carboxyphthalide (1.0 eq)[5]
-
Thionyl Chloride (
) (1.5 eq) -
Ammonium Hydroxide (
) (Excess) -
DMF (Catalytic amount)
-
Toluene (Solvent)[6]
Step-by-Step Methodology:
-
Acid Chloride Formation: Suspend 5-carboxyphthalide in anhydrous toluene. Add catalytic DMF.
-
Activation: Add thionyl chloride dropwise at room temperature. Heat to reflux (80-110°C) for 3 hours until gas evolution (
) ceases. -
Evaporation: Distill off excess thionyl chloride and toluene under reduced pressure to obtain the crude acid chloride residue.
-
Amidation: Dissolve the residue in fresh DCM or Toluene. Cool to 0-5°C.
-
Quench: Slowly add the solution to concentrated ammonium hydroxide (25%), maintaining temperature <10°C.
-
Isolation: Stir for 1 hour. The product, 5-carbamoylphthalide , will precipitate as a white solid. Filter, wash with water, and dry.
Analytical Verification (HPLC)
To distinguish the amide from the nitrile (Citalopram precursor), use the following conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).
-
Detection: UV @ 238 nm.
-
Retention Time Logic: The amide is more polar than the nitrile (5-cyanophthalide) and will elute earlier in reverse-phase chromatography.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 27746, 5-Carbamoylphthalide. Retrieved from [Link]
- Petersen, H. et al. (1987).Synthesis and Antidepressant Activity of Citalopram Enantiomers. Journal of Medicinal Chemistry. (Foundational text on the cyano-phthalide pharmacophore).
- World Intellectual Property Organization (2002).Method for the Preparation of 5-Cyanophthalide. Patent WO2002019546. (Details the dehydration of the carboxamide).
-
Wahlberg, E. et al. (2012). Family-wide chemical profiling and structural analysis of PARP and tankyrase inhibitors. Nature Biotechnology. (Structural basis for benzamide/phthalide binding in PARP). Retrieved from [Link]
- European Directorate for the Quality of Medicines.Escitalopram Oxalate Monograph: Impurity Standards.
Sources
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. allindianpatents.com [allindianpatents.com]
